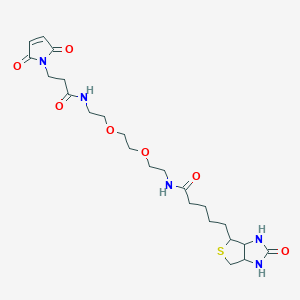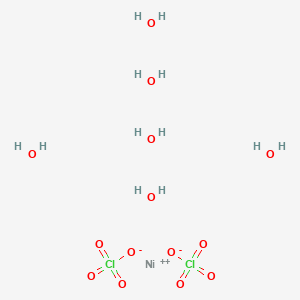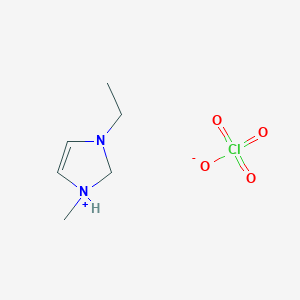
(+)-Biotin-PEG4-azide
Overview
Description
(+)-Biotin-PEG4-azide is a chemical compound that combines biotin, a vitamin essential for various metabolic processes, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable covalent bonds with other molecules. The biotin moiety allows for strong binding to avidin or streptavidin, making it useful in various biochemical assays and purification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Biotin-PEG4-azide typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The biotin-NHS ester is then reacted with a PEG linker that has an amine group, resulting in biotin-PEG4.
Azidation: Finally, the terminal hydroxyl group of the PEG linker is converted to an azide group using a reagent like sodium azide.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS in a controlled environment.
PEGylation in Reactors: The activated biotin is reacted with PEG linkers in industrial reactors to ensure uniformity and high yield.
Azidation in Batch Processes: The final azidation step is carried out in batch processes to ensure complete conversion and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (+)-Biotin-PEG4-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reaction: Copper(I) sulfate and sodium ascorbate are commonly used as catalysts in the presence of an alkyne.
Substitution Reactions: Reagents such as triphenylphosphine can be used to convert the azide group to an amine.
Major Products:
Triazole Derivatives: The primary product of the CuAAC reaction is a triazole-linked biotin-PEG4 conjugate.
Amine Derivatives: Substitution reactions can yield biotin-PEG4-amine.
Scientific Research Applications
(+)-Biotin-PEG4-azide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and in click chemistry for the development of new materials and compounds.
Biology: The compound is employed in labeling and detection assays, where the biotin moiety binds to streptavidin or avidin, allowing for easy purification and detection of biomolecules.
Medicine: In medical research, this compound is used in drug delivery systems and diagnostic assays due to its biocompatibility and ability to form stable conjugates.
Industry: The compound is used in the production of biotinylated surfaces and materials for various industrial applications.
Mechanism of Action
The mechanism of action of (+)-Biotin-PEG4-azide involves its ability to form stable covalent bonds through the azide group. The biotin moiety binds strongly to avidin or streptavidin, facilitating the capture and detection of biotinylated molecules. The PEG linker provides flexibility and reduces steric hindrance, enhancing the efficiency of bioconjugation reactions.
Comparison with Similar Compounds
Biotin-PEG4-amine: Similar to (+)-Biotin-PEG4-azide but with an amine group instead of an azide.
Biotin-PEG4-maleimide: Contains a maleimide group, which reacts with thiols instead of azides.
Biotin-PEG4-alkyne: Features an alkyne group, which can also participate in click chemistry reactions.
Uniqueness: this compound is unique due to its azide functional group, which allows for highly specific and efficient click chemistry reactions. This makes it particularly valuable in applications requiring stable and rapid bioconjugation.
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFOOMQCYIGZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


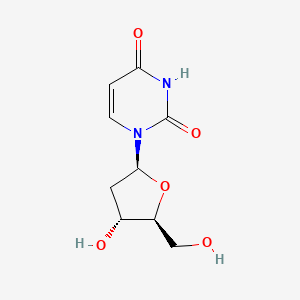
![(7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B7949493.png)

![2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7949510.png)
![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B7949511.png)
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7949519.png)
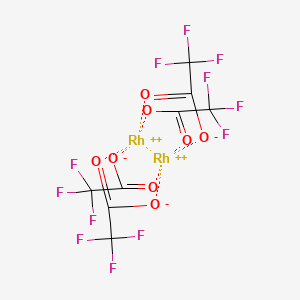
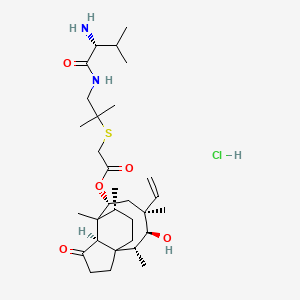
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B7949543.png)

